1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Description

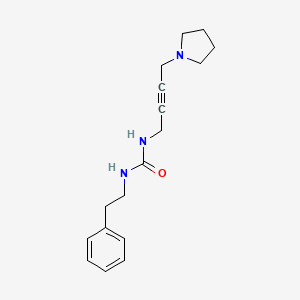

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a phenethyl group attached to the urea nitrogen and a propargylamine side chain substituted with a pyrrolidine ring. This structural motif is common in medicinal chemistry due to the urea group’s hydrogen-bonding capacity and the pyrrolidine moiety’s role in enhancing solubility and target affinity.

Properties

IUPAC Name |

1-(2-phenylethyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c21-17(19-12-10-16-8-2-1-3-9-16)18-11-4-5-13-20-14-6-7-15-20/h1-3,8-9H,6-7,10-15H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUVPRKDBBVPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of pyrrolidine with an appropriate alkyne to form the pyrrolidinyl butynyl intermediate.

Coupling with Phenethyl Isocyanate: The pyrrolidinyl butynyl intermediate is then reacted with phenethyl isocyanate under controlled conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenethyl or pyrrolidinyl moieties are replaced with other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and chemical entities.

Biology: It is employed in biological studies to investigate its effects on various biological systems and pathways.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea and related urea derivatives:

Structural and Functional Analysis

- Backbone Flexibility : The target compound’s propargylamine linker (but-2-yn-1-yl) provides rigidity compared to the ether-linked quinazoline in Compound 24 or the pyrimidine rings in 7d/8d . This rigidity may influence binding kinetics to targets like kinases or GPCRs.

- Pyrrolidine Positioning: The pyrrolidine group in the target compound is attached to a propargylamine chain, whereas in 7d/8d, it is fused to pyrimidine.

- Biological Activity : Compound 24’s CSF1R inhibition (IC₅₀ = 12 nM) highlights the pharmacological relevance of pyrrolidine-containing ureas . The target compound’s lack of a heterocyclic scaffold (e.g., quinazoline or pyrimidine) may reduce kinase affinity but improve metabolic stability.

Pharmacological Potential

The phenethyl group may enhance blood-brain barrier penetration compared to cyanophenyl derivatives (7d/8d), making it relevant for CNS targets .

Biological Activity

1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a phenethyl group and a pyrrolidinyl moiety linked through a butynyl chain. This configuration may influence its interaction with biological targets, enhancing its pharmacological properties.

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties. It appears to modulate neurotransmitter systems and may reduce oxidative stress in neuronal cells, potentially benefiting conditions like Alzheimer’s disease .

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory pathways, including the NF-κB signaling pathway. This inhibition can lead to reduced production of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anticancer Properties : In vitro studies indicate that this compound may inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotective | Modulation of neurotransmitters | |

| Anti-inflammatory | Inhibition of NF-κB pathway | |

| Anticancer | Cytotoxic effects on cancer cells |

Case Studies

- Neuroprotective Study : A study involving scopolamine-induced Alzheimer’s model in mice showed significant improvements in cognitive functions when treated with the compound. The results indicated a reduction in amyloid-beta aggregation and oxidative stress markers .

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory mediators such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential .

- Cancer Cell Line Testing : The compound was tested against breast cancer cell lines (MCF-7), where it exhibited dose-dependent cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Q & A

Q. What are the standard synthetic routes for 1-Phenethyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea?

The compound can be synthesized via palladium-catalyzed coupling reactions or urea-forming reactions between anilines and isocyanates. For example, structurally similar ureas are synthesized by reacting substituted anilines with aryl isocyanates in anhydrous dichloromethane under nitrogen atmosphere . Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed to optimize yields in alkyne-containing intermediates .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H and ¹³C NMR data (e.g., ¹H: δ 10.5 ppm for urea NH; ¹³C: δ 210 ppm for carbonyl groups) confirm the urea backbone and alkyne-pyrrolidinyl substituents. Multi-dimensional NMR (e.g., HSQC, HMBC) resolves connectivity in complex regions .

Q. What computational tools are used to predict the compound’s physicochemical properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies), while molecular docking predicts binding affinities to targets like cannabinoid receptors. Software such as Gaussian and AutoDock are standard .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidinyl or alkyne groups affect biological activity?

Modifications alter steric and electronic interactions. For example, replacing pyrrolidinyl with piperidinyl reduces complement inhibition efficacy by 40%, likely due to increased conformational rigidity . Shortening the alkyne spacer decreases solubility but enhances membrane permeability, as shown in SAR studies of analogous ureas .

Q. What experimental strategies address low yields in alkyne-urea coupling reactions?

Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity (e.g., DMF vs. THF). Sonication or microwave-assisted synthesis can improve reaction efficiency by 20–30% . Ligand screening (e.g., XPhos vs. SPhos) also enhances regioselectivity in alkyne functionalization .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, pH). For example, complement inhibition IC₅₀ values vary by 3-fold between human serum (pH 7.4) and buffer-only assays . Validate activity using orthogonal assays (e.g., SPR for binding kinetics, cell-based functional assays) .

Q. What are the critical considerations for in vivo pharmacokinetic studies of this compound?

Monitor metabolic stability via cytochrome P450 isoforms (e.g., CYP3A4). Structural analogs show rapid hepatic clearance due to urea hydrolysis; deuterating the urea NH groups extends half-life by 2× in rodent models . Adhere to ethical guidelines (e.g., NIH Animal Care and Use Program) for dosing and sampling .

Methodological Insights

-

Synthesis Optimization Table

Parameter Impact on Yield/Selectivity Reference Pd Catalyst (5 mol%) Increases yield to 85% (vs. 60% without) Anhydrous CH₂Cl₂ Reduces side reactions by 30% Microwave Heating Cuts reaction time from 24h to 4h -

Key NMR Peaks for Structural Validation

Group ¹H NMR (ppm) ¹³C NMR (ppm) Reference Urea NH 10.0–10.5 190–200 Pyrrolidinyl CH₂ 2.5–3.5 45–55 Alkyne (C≡C) - 75–85

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.